molecular formula C17H16ClN5OS B2591077 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 880802-62-0

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2591077
CAS No.: 880802-62-0
M. Wt: 373.86
InChI Key: BVKRLFZFCSDKSP-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a 1,2,4-triazole derivative with a molecular formula of C₁₈H₁₇ClN₆OS (calculated based on structural analogs in and ). It features a central 1,2,4-triazole ring substituted with a 4-chlorophenyl group at position 5 and an acetamide moiety at position 3, linked via a sulfanyl bridge. The N-(3-methylphenyl) group on the acetamide distinguishes it from related compounds.

A structurally similar derivative, 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide, demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac sodium in rat formalin edema models, suggesting the 3-methylphenyl substituent enhances efficacy . The 4-chlorophenyl group may further optimize binding to cyclooxygenase-2 (COX-2), as halogens often improve target affinity and metabolic stability .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-3-2-4-14(9-11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKRLFZFCSDKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS Number: 665017-46-9) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C20H17ClN6OS2C_{20}H_{17}ClN_{6}OS_{2} with a molecular weight of 456.97 g/mol. The structure includes a triazole ring substituted with a chlorophenyl group and a sulfanyl moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring and subsequent modifications to introduce various functional groups. The synthesis pathway often employs coupling reactions with appropriate electrophiles to achieve desired substitutions on the triazole scaffold.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with similar structures can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The presence of the sulfanyl group in this compound enhances its ability to interact with microbial enzymes.

Table 1: Antimicrobial Activity Comparison

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEnterococcus faecalis16 µg/mL
This CompoundBacillus cereus8 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A recent study highlighted that compounds structurally similar to this one showed promising results against HepG2 liver cancer cells with IC50 values ranging from 16.782 µg/mL to 20.667 µg/mL .

Table 2: Anticancer Activity Against HepG2 Cell Line

CompoundIC50 Value (µg/mL)Toxicity (%)
Compound A16.7821.19
Compound B20.6670.95
This CompoundTBDTBD

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Sulfanyl Group : Increases reactivity towards biological targets.
  • Chlorophenyl Substitution : Influences lipophilicity and binding affinity to target sites.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar triazole derivatives exhibited effective antimicrobial properties against gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve activity .
  • Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of various triazole derivatives on cancer cell lines, establishing that modifications at specific positions significantly impacted their anticancer properties .

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic effects across various domains:

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations comparable to standard antibiotics like vancomycin and ciprofloxacin .
  • Anticancer Potential : The compound demonstrates cytotoxic effects against cancer cell lines, particularly breast and colon cancer cells. Studies involving the National Cancer Institute's NCI-60 cell line panel revealed moderate cytotoxicity, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to its structural features:

  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl rings enhances antimicrobial potency. The sulfanyl group is critical for improving both antimicrobial and anticancer activities by facilitating interactions with biological targets .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets could lead to the development of new therapeutic agents.

Case Studies

Study FocusFindings
Antimicrobial EfficacyDemonstrated lower MIC values against MRSA strains compared to traditional antibiotics, indicating potential as a novel antimicrobial agent .
Cytotoxicity Against Cancer CellsSignificant growth inhibition in MCF-7 breast cancer cells with percentages exceeding those of standard treatments, highlighting its anticancer potential .

Industrial Applications

In addition to its medicinal applications, this compound can serve various industrial purposes:

  • Chemical Synthesis : It acts as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Development : The compound's unique properties may contribute to the development of new materials or serve as precursors in industrial chemical processes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) linkage serves as a reactive site for nucleophilic substitution. The thiol group in the triazole intermediate participates in coupling reactions with electrophilic partners, such as halogenated acetamides.

Reaction Example :
The synthesis of this compound involves reacting 4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol with 3-methylphenylacetyl chloride in dichloromethane under reflux ().

Reagent Conditions Product
3-methylphenylacetyl chlorideDichloromethane, reflux, 6–8 hrs2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Mechanism :
The thiol group acts as a nucleophile, displacing the chloride ion from the acetyl chloride to form the sulfanyl-acetamide bond ().

Hydrolysis of the Acetamide Moiety

The acetamide group (–NHCO–) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions :

  • Acidic Hydrolysis : Concentrated HCl, reflux, 4–6 hrs.

  • Basic Hydrolysis : NaOH (10%), ethanol, 60°C, 3 hrs ().

Hydrolysis Type Product Key Spectral Data
Acidic2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acidIR: 1715 cm⁻¹ (C=O stretch of carboxylic acid)
BasicSodium salt of the above acidNMR: δ 3.8 ppm (–CH₂–)

Oxidation of the Sulfanyl Group

The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents.

Oxidation Reactions :

Oxidizing Agent Conditions Product Functional Group
H₂O₂ (30%)RT, 2 hrs2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfinyl}-N-(3-methylphenyl)acetamideSulfoxide (–SO–)
KMnO₄Acetic acid, 50°C2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfonyl}-N-(3-methylphenyl)acetamideSulfone (–SO₂–)

Mechanistic Insight :
Controlled oxidation preserves the triazole and aromatic rings while modifying the sulfur oxidation state ( ).

Functionalization of the Amino Group

The amino group (–NH₂) on the triazole ring undergoes alkylation or acylation to introduce new substituents.

Example Reactions :

Reaction Type Reagent Conditions Product
AlkylationEthyl bromideK₂CO₃, DMF, 60°C, 12 hrs2-{[4-(ethylamino)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
AcylationAcetyl chloridePyridine, RT, 4 hrs2-{[4-acetamido-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Key Data :

  • IR after Acylation : 1680 cm⁻¹ (C=O stretch of amide) .

  • NMR after Alkylation : δ 1.2 ppm (–CH₂CH₃) .

Electrophilic Aromatic Substitution (EAS)

The 3-methylphenyl group can undergo electrophilic substitution, though reactivity is moderate due to the electron-withdrawing chlorine on the adjacent aryl ring.

Nitration Example :

Reagent Conditions Product
HNO₃/H₂SO₄0°C to RT, 2 hrs2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methyl-4-nitrophenyl)acetamide

Positional Preference :
Nitration occurs preferentially at the para position to the methyl group due to steric and electronic effects ( ).

Coordination with Metal Ions

The triazole and acetamide groups enable coordination with transition metals, forming complexes with potential catalytic or biological applications.

Metal Salt Conditions Complex
CuCl₂Ethanol, reflux, 3 hrs[Cu(C₁₉H₁₇ClN₅OS)₂]Cl₂
Fe(NO₃)₃Methanol, RT, 6 hrs[Fe(C₁₉H₁₇ClN₅OS)(NO₃)₂]NO₃

Characterization :

  • UV-Vis : λₐᵦₛ = 650 nm (d-d transitions for Cu²⁺).

  • Magnetic Moment : 1.73 BM (high-spin Fe³⁺).

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents
Compound Name Substituents (Triazole Position 5) Acetamide Substituent Key Properties/Bioactivity Reference
Target Compound 4-chlorophenyl 3-methylphenyl Anti-inflammatory activity (1.28× diclofenac); potential COX-2 inhibition
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide 2-pyridyl 3-methylphenyl Highest anti-inflammatory activity among analogs; 1.28× diclofenac
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives Furan-2-yl Variable aryl groups Moderate anti-exudative activity (10 mg/kg vs. 8 mg/kg diclofenac); lower potency
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Pyridin-2-yl Allyl Melting point: 182–184°C; 65% yield; no reported bioactivity
2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide (AM31) 2-hydroxyphenyl 4-nitrophenyl Potent reverse transcriptase inhibitor (KI < 1 nM); nitro group enhances binding

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl, nitro) improve bioactivity by enhancing target binding or metabolic stability .
  • Heterocyclic substituents (e.g., pyridyl, furyl) reduce potency compared to halogenated analogs, likely due to reduced lipophilicity or steric hindrance .
Impact of Acetamide Substituents
Compound Name Acetamide Group Bioactivity Highlight Reference
Target Compound 3-methylphenyl Optimal anti-inflammatory activity (1.28× diclofenac)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-phenoxyphenyl Unreported bioactivity; higher molecular weight (451.93 g/mol) may limit solubility
N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 3-chloro-2-methylphenyl Bulky substituents reduce synthetic yield; no bioactivity data

Key Observations :

  • Small alkyl/aryl groups (e.g., 3-methylphenyl) balance lipophilicity and steric effects, maximizing activity .
  • Bulky or polar groups (e.g., phenoxy, ethoxy) may impair membrane permeability or synthesis efficiency .

Key Observations :

  • Polar solvents (e.g., H₂O:EtOH) are common for recrystallization, suggesting moderate hydrophilicity .
  • Lower yields (50–65%) in allyl-substituted analogs indicate challenges in purifying bulky derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted triazole-thiols and chloroacetamide derivatives. For example, intermediates like 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol are reacted with N-(3-methylphenyl)-2-chloroacetamide in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., dioxane) at 20–25°C . Key parameters affecting yield include:

  • Solvent choice : Polar solvents enhance nucleophilic substitution.
  • Reaction temperature : Excess heat may degrade sensitive functional groups.
  • Purification : Recrystallization from ethanol-DMF mixtures improves purity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation relies on:

  • X-ray crystallography : Determines precise bond lengths, angles, and packing motifs. For related triazole derivatives, monoclinic crystal systems (e.g., space group P2₁/c) are common, with hydrogen bonding networks stabilizing the lattice .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm) are diagnostic.
  • IR : Stretching frequencies for -NH₂ (~3350 cm⁻¹) and C=S (~680 cm⁻¹) confirm functional groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Anti-exudative activity (AEA) assays in inflammation models are commonly used. Protocols involve:

  • Carrageenan-induced edema : Measure paw edema reduction in rodents after compound administration.
  • Cytokine profiling : Quantify IL-6 and TNF-α suppression in macrophage cultures .
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the compound’s reactivity and optimize synthesis conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. For example:

  • Reaction path searches : Identify energetically favorable intermediates for triazole-thiol coupling.
  • Solvent effects : COSMO-RS simulations predict solvation energies to optimize solvent selection.
  • Machine learning : Train models on existing triazole synthesis data to predict optimal temperatures and catalysts .

Q. What strategies address discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
  • Compound purity : Validate via HPLC (≥95% purity) and elemental analysis .
  • Orthogonal assays : Confirm activity using both enzymatic (e.g., COX-2 inhibition) and cell-based (e.g., NF-κB luciferase reporter) assays .

Q. How to conduct structure-activity relationship (SAR) studies focusing on modifying substituents to enhance activity?

  • Methodological Answer :

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electronic effects .
  • Bioisosteric replacement : Substitute the acetamide moiety with sulfonamide or urea to alter hydrogen-bonding capacity .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., triazole sulfur with COX-2’s hydrophobic pocket) .

Safety and Handling

Q. What safety protocols are essential when handling this compound due to its hazardous properties?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

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